Benzene, 1-(heptyloxy)-4-methoxy-
Description
Benzene, 1-(heptyloxy)-4-methoxy- (IUPAC name: 1-heptyloxy-4-methoxybenzene) is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position and a heptyloxy chain (-OC₇H₁₅) at the meta position relative to the benzene ring. The molecular formula is inferred as C₁₄H₂₂O₂ (molecular weight ≈ 222.32 g/mol), with the heptyloxy chain contributing hydrophobicity and the methoxy group influencing electronic characteristics. Such compounds are often explored for applications in surfactants, liquid crystals, or intermediates in organic synthesis .
Properties
CAS No. |
20743-97-9 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-heptoxy-4-methoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-12-16-14-10-8-13(15-2)9-11-14/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
KDCIFJQTSZSYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Introduction of the Methoxy Group
Starting with hydroquinone (1,4-dihydroxybenzene), selective methylation of one hydroxyl group is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding 4-methoxyphenol.
Reaction Scheme:
$$
\text{HO-C}6\text{H}4\text{-OH} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{HO-C}6\text{H}4\text{-OCH}3 + \text{HI}
$$
Step 2: Heptyloxy Group Installation
The remaining hydroxyl group in 4-methoxyphenol undergoes etherification with heptyl bromide under similar conditions. Elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
Reaction Scheme:
$$
\text{HO-C}6\text{H}4\text{-OCH}3 + \text{C}7\text{H}{15}\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{C}7\text{H}{15}\text{O-C}6\text{H}4\text{-OCH}3 + \text{KBr}
$$
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF |
| Base | K$$2$$CO$$3$$ |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (theoretical) |
Direct Alkoxylation of p-Methoxyphenol
An alternative single-step method involves reacting p-methoxyphenol directly with heptyl bromide. This route avoids intermediate isolation but requires stringent control over stoichiometry to prevent di-alkylation.
Key Considerations:
- Base Selection: Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the phenolic hydroxyl, generating a phenoxide ion with enhanced nucleophilicity.
- Solvent Effects: THF or acetone improves solubility of the heptyl bromide, ensuring homogeneous reaction conditions.
Reaction Scheme:
$$
\text{CH}3\text{O-C}6\text{H}4\text{-OH} + \text{C}7\text{H}{15}\text{Br} \xrightarrow{\text{NaH, THF}} \text{CH}3\text{O-C}6\text{H}4\text{-O-C}7\text{H}{15} + \text{HBr}
$$
Challenges:
- Competing di-alkylation may occur if excess heptyl bromide is used.
- Purification requires chromatographic separation to isolate the mono-etherified product.
Ullmann Coupling for Symmetric Ethers
While primarily used for diaryl ethers, the Ullmann reaction can be adapted for alkyl-aryl ethers using copper catalysts. For 1-(heptyloxy)-4-methoxybenzene, this method is less favorable due to the instability of long-chain alkyl halides under high-temperature conditions.
Reaction Parameters:
| Condition | Specification |
|---|---|
| Catalyst | CuI |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 120–140°C |
| Yield | <50% |
Industrial-Scale Production Considerations
Scalable synthesis of 1-(heptyloxy)-4-methoxybenzene necessitates cost-effective and environmentally benign protocols:
- Continuous Flow Reactors: Enhance mixing and heat transfer, reducing reaction times and improving yields.
- Green Solvents: Cyclopentyl methyl ether (CPME) offers low toxicity and high boiling point, ideal for large-scale etherifications.
- Catalytic Recycling: Heterogeneous catalysts like Amberlyst-15 enable reuse across multiple batches, minimizing waste.
Analytical Validation of Synthetic Products
Post-synthesis characterization ensures product integrity:
Spectroscopic Data:
- $$^1$$H NMR (CDCl$$3$$):
- δ 3.85 (s, 3H, OCH$$3$$),
- δ 1.25–1.45 (m, 12H, C$$7$$H$${15}$$),
- δ 6.85–7.25 (m, 4H, aromatic).
- MS (EI): m/z 222.32 [M]$$^+$$.
Purity Assessment:
- HPLC with UV detection (λ = 254 nm) confirms >98% purity.
- Karl Fischer titration measures residual moisture (<0.1%).
Scientific Research Applications
Benzene, 1-(heptyloxy)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of Benzene, 1-(heptyloxy)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The heptyloxy chain can affect the compound’s solubility and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Chain Length and Hydrophobicity
- Longer alkoxy chains (e.g., hexadecyloxy in C₂₃H₄₀O₂) significantly increase molecular weight and hydrophobicity, making such compounds less volatile and more suited for nonpolar applications like lubricants or plasticizers .
- The heptyloxy chain (C₇H₁₅) in the target compound balances moderate hydrophobicity with manageable viscosity, suggesting utility in surfactants or phase-transfer catalysts.
Substituent Reactivity
- Vinyl (CH=CH₂) and propenyl (CH₂CH=CH₂) groups (e.g., in 4-methoxystyrene and trans-anethole) enable polymerization or cycloaddition reactions, unlike the inert heptyloxy chain .
- Bromo substituents (e.g., in C₁₄H₂₁BrO) enhance electrophilic aromatic substitution reactivity, whereas methoxy groups act as ortho/para-directing electron donors .
Steric and Electronic Effects
- tert-Butyl groups (e.g., in C₁₁H₁₆O) introduce steric hindrance, reducing reactivity at the benzene ring but improving thermal stability .
- Methoxy groups universally increase solubility in polar solvents due to their electron-donating nature, though long alkoxy chains counteract this by adding hydrophobicity .
Application Insights
- Surfactants/Liquid Crystals : Linear alkoxy chains (heptyloxy, hexadecyloxy) align well in mesophases, making these compounds candidates for liquid crystal displays .
- Pharmaceutical Intermediates : Bis-methoxy derivatives (e.g., C₁₇H₂₀O₂ in ) are used in high-purity API synthesis due to their stability and symmetry .
- Flavor/Fragrance Industry : Unsaturated analogs like trans-anethole are valued for their licorice-like aroma and low toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(heptyloxy)-4-methoxybenzene, and how can its purity be validated?
- Methodology : The compound can be synthesized via Williamson ether synthesis, where 4-methoxyphenol reacts with 1-bromoheptane under basic conditions (e.g., K₂CO₃ in acetone). Alternative routes include Ullmann coupling for aryl ether formation. Post-synthesis, purity should be confirmed using HPLC (≥95% purity threshold) and characterized via H/C NMR (e.g., δ 3.8 ppm for methoxy protons) and mass spectrometry (expected molecular ion at m/z 238.3 for C₁₄H₂₂O₂) .
Q. How can researchers resolve discrepancies in spectroscopic data for alkoxy-substituted benzene derivatives?
- Methodology : Conflicting spectral peaks (e.g., overlapping signals in H NMR) require advanced techniques like 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Gas chromatography-mass spectrometry (GC-MS) with NIST library matching (e.g., retention indices and fragmentation patterns) can validate structural assignments .
Q. What are the key physicochemical properties of 1-(heptyloxy)-4-methoxybenzene, and how are they experimentally determined?
- Methodology :
- Solubility : Tested in solvents (e.g., ethanol, hexane) via gravimetric analysis.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition temperatures.
- LogP : Estimated via reverse-phase HPLC or computational tools (e.g., EPI Suite). Reference data from structurally similar compounds (e.g., 4-methoxytoluene, logP ≈ 2.1) .
Advanced Research Questions
Q. How can X-ray crystallography be employed to resolve structural ambiguities in alkoxy-substituted benzene derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., hydrogen bonding networks, torsion angles between heptyloxy and methoxy groups). For disordered alkyl chains, use SQUEEZE in PLATON to model electron density .
Q. What computational strategies are effective in predicting the reactivity of 1-(heptyloxy)-4-methoxybenzene in electrophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity. Compare with experimental results (e.g., nitration at the para position relative to methoxy) .
Q. How can researchers analyze the mesomorphic behavior of this compound for liquid crystal applications?
- Methodology : Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to identify phase transitions (e.g., smectic or nematic phases). Compare with structurally analogous compounds (e.g., 4-(2-ethylhexyloxy)anisole, which exhibits smectic A phases) .
Q. What are the best practices for handling and disposing of 1-(heptyloxy)-4-methoxybenzene in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
